molecular formula C12H13NO3S B1581832 Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- CAS No. 52218-35-6

Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-

Cat. No.: B1581832
CAS No.: 52218-35-6
M. Wt: 251.3 g/mol
InChI Key: KJADNHVFXWOWKM-UHFFFAOYSA-N
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Description

Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-, with the CAS Number 52218-35-6, is a biochemical reagent of interest in pharmaceutical and chemical research . This compound features a naphthalene core substituted with an amino group and a sulfonylethanol chain, yielding a molecular formula of C12H13NO3S and a molecular weight of 251.30 g/mol . Its structure incorporates a sulfonyl group, a motif widely recognized in medicinal chemistry for its prevalence in over 150 FDA-approved drugs and its association with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties . This compound is suited for analytical applications and can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid . This makes it a potential candidate for use in pharmacokinetic studies or as a standard in method development. Researchers value this compound for exploring the structure-activity relationships of sulfonyl-containing molecules in drug discovery . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(6-aminonaphthalen-2-yl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c13-11-3-1-10-8-12(4-2-9(10)7-11)17(15,16)6-5-14/h1-4,7-8,14H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJADNHVFXWOWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)CCO)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068719
Record name Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-
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Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52218-35-6
Record name 2-[(6-Amino-2-naphthalenyl)sulfonyl]ethanol
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Record name Ethanol, 2-((6-amino-2-naphthalenyl)sulfonyl)-
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Record name Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-
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Record name Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-
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Record name 2-[(6-amino-2-naphthyl)sulphonyl]ethanol
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Preparation Methods

Etherification/Ethoxylation of Hydroxy-Naphthalene Sulfonic Acid Derivatives

A key step is the etherification of 1-acetamino-2-hydroxy-naphthalene-6-sulfonic acid to introduce the ethoxyethyl group. This is achieved by reaction with alkylating agents such as diethyl sulfate or ethyl chloride in aqueous-organic solvent mixtures.

Reagent/Component Quantity (mol ratio) Conditions
1-Acetamino-2-hydroxy-naphthalene-6-sulfonic acid 1 mol Starting material
Diethyl sulfate or ethyl chloride 1 to 3 mol (preferably 1.5 to 2.5 mol) Dropwise addition at 30–90 °C
Base (Potassium hydroxide, carbonate) 0.9 to 1.5 mol (preferably equimolar) Adjust pH 8–12 (preferably 9–11)
Solvent: Water + miscible organic solvents (methanol, ethanol, acetone, THF) 0.3 to 3:1 solvent to acid ratio Mixture ratio 1:1 to 1:10 (preferably 1:2 to 1:8)
  • Procedure:

    • Dissolve the starting acid in the aqueous-organic solvent mixture.
    • Adjust pH to 8–12 by adding base.
    • Add diethyl sulfate or ethyl chloride dropwise while maintaining temperature between 30 to 90 °C.
    • Maintain pH during reaction to ensure efficient etherification.
    • After reaction completion, isolate the etherified product by filtration or extraction.
  • Notes:

    • The use of potassium carbonate or potassium hydroxide ensures the deprotonation of the hydroxy group, facilitating nucleophilic attack on the alkylating agent.
    • Reaction in an autoclave under controlled temperature and stirring improves yield and selectivity.
    • The solvent system and pH control are critical to prevent side reactions and degradation.

Sulfonylation and Amino Group Introduction

  • The sulfonyl group is generally introduced via sulfonation of the naphthalene ring or by starting from sulfonated naphthalene derivatives.
  • The amino group at the 6-position can be introduced through reduction or substitution reactions on nitro or protected amino precursors.
  • Acetyl protection of the amino group (as acetamino) is common during etherification to prevent unwanted side reactions.

Purification and Isolation

  • After reaction completion, the product is typically purified by recrystallization from ethanol or other suitable solvents.
  • Washing steps with solvents such as dichloromethane (DCM), hydrochloric acid, sodium bicarbonate solution, and water are used to remove impurities.
  • Final drying and distillation under reduced pressure yield the pure compound.

Representative Preparation Process Example

Step Operation Conditions/Details
1 Dissolve 1-acetamino-2-hydroxy-naphthalene-6-sulfonic acid in water/ethanol mixture Ratio 1:2 to 1:8 solvent to acid
2 Adjust pH to 9–11 using potassium carbonate or hydroxide Ensures deprotonation and reaction readiness
3 Add diethyl sulfate dropwise (1.5–2.5 mol per mol acid) Temperature 30–90 °C, maintain pH
4 Stir and heat to 120 °C in autoclave (if applicable) Enhances reaction rate and yield
5 Cool, filter, and wash product Remove residual reagents and byproducts
6 Recrystallize from ethanol Obtain pure ethanol-etherified sulfonylated naphthalene

Research Findings and Data Summary

  • The etherification reaction proceeds efficiently under alkaline conditions with potassium bases, yielding high purity products suitable for pharmaceutical intermediates.
  • The reaction temperature range (30–120 °C) and solvent composition significantly influence yield and purity.
  • Use of diethyl sulfate or ethyl chloride as alkylating agents is effective, with diethyl sulfate preferred for controlled etherification.
  • Maintaining pH between 9 and 11 is critical to avoid hydrolysis or side reactions.
  • Autoclave conditions with stirring improve reproducibility and scalability for industrial application.

Comparative Table of Key Parameters in Preparation

Parameter Range/Value Effect on Reaction
Alkylating Agent Diethyl sulfate or ethyl chloride Efficient etherification
Base (pH control) Potassium hydroxide/carbonate, pH 9–11 Ensures deprotonation and selectivity
Solvent system Water + methanol/ethanol (1:2 to 1:8) Solubilizes reactants, controls rate
Temperature 30–120 °C Higher temp increases rate but may cause side reactions
Molar ratio (alkylating agent to acid) 1.5–2.5:1 Excess alkylating agent drives completion
Reaction time Several hours to completion Ensures full conversion

Scientific Research Applications

Chemistry

Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- serves as an important reagent in organic synthesis. Its sulfonyl group enhances its reactivity, making it suitable for various chemical transformations:

  • Organic Synthesis : It is utilized in the synthesis of dyes and pigments, where its ability to undergo oxidation and reduction reactions is exploited.
  • Reagent in Reactions : The compound can engage in substitution reactions, where functional groups on the naphthalene ring can be modified under specific conditions .

Biology

In biological research, this compound has been employed for its potential as a fluorescent probe:

  • Biochemical Assays : It is used in assays to study cellular processes by providing fluorescence that can be measured for various biological activities.
  • Enzyme Interaction Studies : The mechanism of action involves interaction with specific enzymes and receptors, potentially modulating their activity and influencing metabolic pathways .

Medicine

Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- is being investigated for therapeutic applications:

  • Drug Formulations : Its properties make it a candidate for incorporation into pharmaceutical formulations aimed at treating various diseases.
  • Therapeutic Properties : Preliminary studies suggest potential benefits in modulating biological pathways relevant to conditions such as Alzheimer's disease .

Industry

The compound finds utility in industrial applications:

  • Manufacture of Specialty Chemicals : It is used as an intermediate in the production of various specialty chemicals and materials.
  • Analytical Chemistry : Employed in high-performance liquid chromatography (HPLC) for the separation and analysis of compounds, demonstrating its scalability for preparative separation processes .

Case Study 1: Use in Drug Development

Research has indicated that Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- can be modified to create derivatives with enhanced therapeutic profiles. Studies focused on its role as a precursor for synthesizing chirally pure amino acids have shown promising results for potential pharmaceutical applications .

Case Study 2: Analytical Chemistry Applications

In a study focusing on the separation of this compound using HPLC techniques, researchers demonstrated effective methods for isolating impurities and analyzing pharmacokinetics. The use of specific mobile phases allowed for improved resolution and sensitivity in detecting this compound within complex mixtures .

Mechanism of Action

The mechanism of action of Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Para-Substituted Analog: 2-[(4-Aminophenyl)sulfonyl]ethanol hydrogen sulfate ester (CAS 2494-89-5)

  • Structure: A benzene ring substituted with a sulfonylethanol group at the para position (4-amino) and a sulfate ester.
  • Molecular Formula: C₈H₁₁NO₆S₂ .
  • Molecular Weight : 281.31 g/mol .
  • Applications : Used as a vinyl sulfone precursor in reactive dye synthesis due to its sulfate ester group, which facilitates covalent bonding with textile fibers .
  • Key Difference : The para substitution pattern enhances steric accessibility compared to meta or naphthalenyl analogs, improving reactivity in industrial applications .

Meta-Substituted Analog: 2-[(3-Aminophenyl)sulfonyl]ethanol (Meta Base Ester)

  • Structure: A benzene ring with a sulfonylethanol group at the meta position (3-amino).
  • Synonyms: "M-SS-HYDROXYETHYLSULFONYL ANILINE" or "3-Aminophenyl(2-hydroxyethyl) sulfone" .
  • Applications: Primarily an intermediate in pharmaceuticals and agrochemicals.

Naphthalenyl Analog: 2-(6-Methoxynaphthalen-2-yl)ethanol (CAS 32725-05-6)

  • Structure: A naphthalene ring with a methoxy group at the 6-position and an ethanol group at the 2-position.
  • Molecular Formula : C₁₃H₁₄O₂ .
  • Key Difference : The naphthalene backbone increases molecular rigidity and π-conjugation compared to benzene derivatives, which may enhance fluorescence properties or binding affinity in drug design .
  • Safety : Requires medical consultation upon exposure, indicating moderate hazard .

Aminoethyl Sulfone Derivative: 2-[(2-Aminoethyl)sulfonyl]ethanol hydrochloride (CAS 142604-14-6)

  • Structure: An ethyl chain with sulfonyl and ethanol groups, terminated by an amino hydrochloride.
  • Molecular Formula: C₄H₁₂ClNO₃S .
  • Molecular Weight : 189.65 g/mol .
  • Applications: Likely used in peptide synthesis or as a zwitterionic buffer component due to its charged amino and sulfonyl groups .

Comparative Analysis Table

Compound Backbone Substituent Position Functional Groups Molecular Weight (g/mol) Key Applications
Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- (Hypothetical) Naphthalene 6-amino, 2-sulfonyl -NH₂, -SO₂-, -CH₂CH₂OH ~299* Pharmaceutical intermediates
Para-substituted analog Benzene 4-amino, 2-sulfonyl -NH₂, -SO₂-, -CH₂CH₂OSO₃H 281.31 Reactive dyes
Meta-substituted analog Benzene 3-amino, 2-sulfonyl -NH₂, -SO₂-, -CH₂CH₂OH ~245* Agrochemical intermediates
2-(6-Methoxynaphthalen-2-yl)ethanol Naphthalene 6-methoxy, 2-ethanol -OCH₃, -CH₂CH₂OH 202.25 Fluorescent probes
2-[(2-Aminoethyl)sulfonyl]ethanol HCl Ethyl chain Terminal amino -NH₃⁺Cl⁻, -SO₂-, -CH₂CH₂OH 189.65 Peptide synthesis

*Estimated based on structural analogs.

Research Findings and Implications

  • Reactivity Trends: Para-substituted sulfonylethanol derivatives exhibit higher reactivity in sulfonation reactions compared to meta isomers due to reduced steric hindrance .
  • Naphthalene vs. Benzene Backbones : Naphthalenyl compounds (e.g., ) show enhanced thermal stability and optical properties, making them suitable for materials science applications .

Biological Activity

Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- is a chemical compound with notable structural features that suggest potential biological activities. This compound, with the molecular formula C₁₂H₁₃N₁O₃S and a molecular weight of 251.301 g/mol, contains a sulfonamide functional group attached to a naphthalene ring at the 6-position, further substituted with an amino group. The unique combination of these functional groups may contribute to various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₂H₁₃N₁O₃S
  • Molecular Weight : 251.301 g/mol
  • InChI Key : KJADNHVFXWOWKM-UHFFFAOYSA-N

Potential Biological Activities

Research into the biological activity of ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- suggests several key areas of interest:

  • Antimicrobial Properties :
    • Sulfonamides are well-known for their antibacterial activity. Compounds structurally similar to ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- may exhibit similar properties, potentially making them candidates for antibiotic development.
  • Anticancer Activity :
    • Some derivatives of naphthalene sulfonamides have shown promise in inhibiting cancer cell proliferation. The structural characteristics of ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- could facilitate similar anticancer effects, warranting further investigation into its efficacy against various cancer cell lines.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which is a common mechanism through which many pharmacologically active compounds exert their effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-, it is useful to compare it with structurally related compounds:

Compound NameStructureKey Features
SulfanilamideC₆H₈N₂O₂SA simple sulfonamide antibiotic; lacks naphthalene structure.
Naphthalene Sulfonic AcidC₁₁H₈O₃SContains sulfonic acid but no amino substitution; used in dyes.
6-Amino-Naphthalene Sulfonic AcidC₁₁H₉N₃O₃SSimilar amino and sulfonic groups; used in dye synthesis.

The distinctiveness of ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- lies in its combination of both the ethanol moiety and the naphthalene structure, providing unique chemical reactivity and potential biological activities that differ from simpler sulfonamides or naphthalene derivatives.

Case Studies and Future Directions

While specific case studies on ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]- remain scarce, ongoing research into its interactions with biological molecules is crucial for elucidating its mechanism of action. Potential areas for future investigation include:

  • In vitro Studies :
    • Testing the compound against various bacterial strains and cancer cell lines to assess its efficacy and safety profile.
  • Mechanistic Studies :
    • Exploring how this compound interacts at the molecular level with enzymes or receptors involved in disease processes.
  • Pharmacokinetics and Toxicology :
    • Evaluating absorption, distribution, metabolism, and excretion (ADME) properties alongside potential toxic effects.

Q & A

Q. What are the key physicochemical properties of Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-, and how do they influence experimental design?

  • Methodological Answer : The compound has a log octanol-water partition coefficient (log Pow) of 3.59 , indicating moderate hydrophobicity, which affects solubility in aqueous vs. organic phases . Its oral LD50 (>2,000 mg/kg) and negative regressive mutation test suggest low acute toxicity but require careful handling due to potential chronic effects. When designing experiments, prioritize solvents like ethanol or DMSO for dissolution and consider column chromatography for purification due to its aromatic sulfonyl group.

Q. How can the molecular conformation and intermolecular interactions of this compound be characterized?

  • Methodological Answer : Use single-crystal X-ray diffraction to resolve the 3D structure, focusing on the sulfonyl-ethanol moiety and naphthalene ring system. Hirshfeld surface analysis (e.g., dnorm mapping) quantifies hydrogen bonding and π-π interactions . For example, in related sulfonyl-ethanol compounds, O–H···O and N–H···O bonds dominate crystal packing. Pair this with DFT calculations (B3LYP/6-311+G(d,p)) to validate experimental bond lengths and angles.

Q. What synthetic routes are recommended for preparing this compound with high purity?

  • Methodological Answer : Start with 6-amino-2-naphthalenesulfonic acid (synonym: Broenner’s acid) as the precursor . Sulfonate the naphthalene ring using chlorosulfonic acid, followed by nucleophilic substitution with ethanolamine. Optimize reaction conditions:
  • Maintain pH 7–8 during ethanolamine addition to prevent side reactions.
  • Purify via recrystallization (ethanol/water mixtures) to achieve >95% purity .
    Monitor progress using HPLC (C18 column, acetonitrile/water gradient) and confirm via <sup>1</sup>H NMR (δ 7.8–8.2 ppm for naphthalene protons).

Q. How should researchers assess the environmental hazards of this compound?

  • Methodological Answer : Follow OECD guidelines for biodegradation (Test 301F) and bioaccumulation (log Pow >3.5 suggests moderate persistence). Use Daphnia magna acute toxicity tests (EC50) to evaluate aquatic impacts . For soil adsorption, conduct batch experiments with varying organic carbon content.

Q. What analytical techniques are critical for verifying structural integrity?

  • Methodological Answer : Combine FT-IR (S=O stretch ~1350 cm⁻¹), <sup>13</sup>C NMR (sulfonyl carbon ~55 ppm), and HRMS (ESI+, m/z calculated for C12H13NO3S: 275.0564). For purity, use ion chromatography to detect residual sulfonic acids.

Advanced Research Questions

Q. How can conflicting data on sulfonyl-ethanol reactivity be resolved in cross-coupling reactions?

  • Methodological Answer : Contradictions often arise from solvent effects or catalyst choice. For Suzuki-Miyaura couplings, test Pd(PPh3)4 vs. Pd(dba)2/SPhos in toluene/ethanol mixtures. Monitor by <sup>19</sup>F NMR if fluorinated aryl halides are used. Kinetic studies (e.g., UV-Vis at 280 nm) can identify rate-limiting steps influenced by the sulfonyl group’s electron-withdrawing nature .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure’s sulfonyl-ethanol moiety as a pharmacophore. Simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Validate with MD simulations (AMBER) to assess stability of hydrogen bonds (e.g., O–H···Zn<sup>2+</sup> in active sites) .

Q. How does the amino-naphthalene substituent influence photophysical properties?

  • Methodological Answer : The amino group enhances fluorescence via conjugation with the naphthalene π-system. Characterize using steady-state fluorescenceex = 350 nm, λem = 420 nm) and TD-DFT (CAM-B3LYP) to model excited-state transitions. Compare with analogs lacking the amino group to isolate substituent effects .

Q. What methodologies address discrepancies in log Pow measurements across studies?

  • Methodological Answer : Use a shake-flask method (OECD 117) with octanol/water saturation for 24 hours, followed by HPLC quantification. Cross-validate with RP-HPLC retention times (C18 column, isocratic methanol/water) calibrated against standards. Discrepancies >0.5 log units suggest impurities or pH sensitivity .

Q. How can environmental degradation pathways be mapped for this compound?

  • Methodological Answer :
    Conduct advanced oxidation process (AOP) studies (e.g., UV/H2O2) to identify degradation byproducts. Use LC-QTOF-MS to detect intermediates like sulfonic acid derivatives. For microbial degradation, isolate soil microbes from contaminated sites and sequence catabolic genes (e.g., sul1, sul2) via metagenomics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-

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